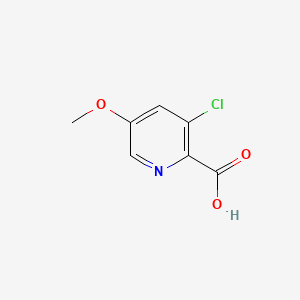

3-Chloro-5-methoxypicolinic acid

Description

Properties

IUPAC Name |

3-chloro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOBDBZFHLWEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737537 | |

| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-09-6 | |

| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methoxypicolinic acid, a substituted pyridine derivative, is a versatile building block of significant interest in medicinal and agrochemical research. Its unique arrangement of a chloro group, a methoxy group, and a carboxylic acid on the pyridine scaffold provides a rich electronic landscape and multiple points for chemical modification. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, providing researchers with the foundational knowledge to effectively utilize this compound in their discovery and development programs.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and reaction optimization.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 128073-09-6 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | White to pale cream powder | [2] |

| Canonical SMILES | COC1=CC(=NC(=C1)C(=O)O)Cl |

Solubility and Melting Point

The melting point for the analogous compound, 3-chloro-5-methoxybenzoic acid, is reported to be in the range of 171.0-177.0 °C[2]. It is anticipated that this compound will have a comparable, though distinct, melting point.

Acidity (pKa)

The acidity of the carboxylic acid group in this compound is a key determinant of its reactivity and biological interactions. The pKa of the parent compound, picolinic acid, is approximately 5.4[1]. The substituents on the pyridine ring of this compound will influence its acidity:

-

Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom at the 3-position stabilizes the conjugate base (picolinate anion) through a negative inductive effect (-I), thereby increasing the acidity and lowering the pKa value compared to unsubstituted picolinic acid.

-

Methoxy Group (-OCH₃): The methoxy group at the 5-position has a dual electronic effect. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a stronger electron-donating resonance effect (+M). The net effect is electron-donating, which destabilizes the conjugate base and would tend to increase the pKa.

The final pKa of this compound will be a balance of these opposing electronic influences, alongside the inherent acidity imparted by the pyridine nitrogen. An exact experimental value is not currently available in the literature.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra are not widely published, the expected spectral characteristics can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Aromatic (-CH) | ~7.0 - 8.5 | Doublet |

| Aromatic (-CH) | ~7.0 - 8.5 | Doublet |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet |

Table based on analogous compounds and general NMR principles[1].

¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon framework.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | ~165-175 |

| Aromatic (C-Cl) | ~130-140 |

| Aromatic (C-OCH₃) | ~155-165 |

| Aromatic (C-H) | ~110-130 |

| Aromatic (C-COOH) | ~145-155 |

| Methoxy (-OCH₃) | ~55-60 |

Table based on analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O Stretch (Carboxylic Acid) | ~1700 (strong) |

| Pyridine Ring Vibrations | 1400-1600 |

| C-O Stretch (Methoxy) | ~1250 and ~1050 |

| C-Cl Stretch | 600-800 |

Table of expected vibrational frequencies[1].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 188.0 | Protonated molecular ion |

| [M-Cl]⁺ | 152.0 | Loss of chlorine |

| [M-CO₂H]⁺ | 142.0 | Loss of carboxylic acid group |

Table of predicted mass spectrometry data[1].

Synthesis

A key synthetic route to this compound is described in the patent literature and involves the methylation of a hydroxypicolinate precursor.

Patented Synthesis Route: Methylation of Methyl 3-chloro-5-hydroxypicolinate

This synthesis proceeds via the O-methylation of the corresponding 5-hydroxy derivative, followed by hydrolysis of the methyl ester.

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed protocol based on the patented method[1] and general organic synthesis principles.

Step 1: Synthesis of Methyl 3-chloro-5-methoxypicolinate

-

To a solution of methyl 3-chloro-5-hydroxypicolinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add iodomethane (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 3-chloro-5-methoxypicolinate.

Step 2: Synthesis of this compound

-

Dissolve methyl 3-chloro-5-methoxypicolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the chloro substituent, and the methoxy group on the electron-deficient pyridine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation.

Esterification:

Sources

An In-depth Technical Guide to the Synthesis of 3-chloro-5-methoxypicolinic acid

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 3-chloro-5-methoxypicolinic acid, a key building block in the development of novel pharmaceutical and agrochemical agents.[1] The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and process chemistry. It delves into a retrosynthetic analysis to logically deconstruct the target molecule and subsequently outlines three distinct, scientifically-grounded synthetic strategies. Each pathway is presented with detailed, step-by-step protocols, mechanistic insights, and the rationale behind key experimental choices. The guide aims to serve as a practical and authoritative resource for the efficient and regioselective synthesis of this important heterocyclic compound.

Introduction and Retrosynthetic Analysis

This compound (CAS No: 128073-09-6) is a disubstituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry.[1] The strategic placement of the chloro, methoxy, and carboxylic acid groups on the pyridine ring offers multiple points for further functionalization, making it a versatile scaffold for library synthesis and lead optimization.

A retrosynthetic analysis of the target molecule reveals several potential bond disconnections that inform the forward synthesis strategies. The most logical disconnections are at the C2-carboxyl and C3-chloro bonds, suggesting pathways that either introduce the carboxylic acid group onto a pre-functionalized pyridine ring or build the substitution pattern sequentially.

Caption: Retrosynthetic analysis of this compound.

This analysis leads to three primary synthetic approaches that will be discussed in detail:

-

Pathway A: Carboxylation of a 3-chloro-5-methoxypyridine precursor.

-

Pathway B: Chlorination of a 5-methoxypicolinic acid intermediate.

-

Pathway C: Oxidation of a 2-methyl-3-chloro-5-methoxypyridine intermediate.

Synthetic Pathways and Experimental Protocols

This section provides a detailed examination of the proposed synthetic routes. Each pathway is accompanied by a step-by-step protocol, a discussion of the underlying chemical principles, and a visual representation of the workflow.

Pathway A: Synthesis via Directed Ortho-Metalation and Carboxylation

This pathway is arguably the most direct approach, leveraging the principles of directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of substituted aromatic and heteroaromatic compounds. The synthesis commences with the commercially available 3-chloro-5-methoxypyridine.

Scientific Rationale: The methoxy group at the C5 position and the pyridine nitrogen atom are expected to direct lithiation to the C6 position. However, the chloro group at the C3 position also has a directing effect. The interplay of these directing groups and the choice of the lithiating agent are crucial for achieving the desired regioselectivity at the C2 position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is often employed to prevent nucleophilic addition to the pyridine ring and to favor deprotonation at the most acidic proton, which in this case is at the C2 position, ortho to the pyridine nitrogen.

Caption: Workflow for the synthesis of this compound via Pathway A.

Experimental Protocol (Pathway A):

-

Preparation of the Lithiating Agent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir the solution for 30 minutes.

-

Lithiation: To the freshly prepared LDA solution, add a solution of 3-chloro-5-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature to ensure complete deprotonation.

-

Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, ensuring the temperature does not rise above -60 °C. The reaction mixture will typically become a thick slurry.

-

Quenching and Work-up: Allow the reaction to warm to room temperature and quench by the slow addition of water. Acidify the aqueous layer to a pH of 3-4 with 2M hydrochloric acid.

-

Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Pathway B: Synthesis via Electrophilic Chlorination

This pathway begins with the commercially available 5-methoxypicolinic acid hydrochloride and introduces the chlorine atom in the final step.[2][3] The success of this route is highly dependent on the regioselectivity of the chlorination reaction.

Scientific Rationale: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the methoxy group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. In this case, the C3 and C5 positions are meta to the carboxyl group. The methoxy group at C5 will strongly direct electrophilic attack to the ortho positions (C4 and C6). Therefore, achieving chlorination at the C3 position would be challenging and may result in a mixture of isomers. A more plausible approach would be to start with 3-hydroxy-5-methoxypicolinic acid, followed by chlorination, which is a known transformation for converting hydroxy-pyridines to chloro-pyridines. However, given the available starting materials, direct chlorination is explored here with the caveat of potential regioselectivity issues.

Caption: Workflow for the synthesis of this compound via Pathway B.

Experimental Protocol (Pathway B):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxypicolinic acid (1.0 equivalent) in acetonitrile.

-

Chlorination: Add N-chlorosuccinimide (NCS) (1.1 to 1.5 equivalents) to the solution. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Isolation and Purification: Dissolve the residue in a mixture of water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely be a mixture of isomers and will require careful purification by column chromatography or preparative HPLC to isolate the desired this compound.

Pathway C: Synthesis via Oxidation of a Methyl Group

This pathway involves the construction of the substituted pyridine ring with a methyl group at the C2 position, which is then oxidized to a carboxylic acid in the final step. The starting material for this route could be the commercially available 3-chloro-5-methylpyridine.[4]

Scientific Rationale: The oxidation of an alkyl group on a pyridine ring to a carboxylic acid is a well-established transformation.[5][6] Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically used. This method avoids the use of organometallic intermediates, which can be sensitive to moisture and air. The key challenge in this pathway is the synthesis of the 3-chloro-5-methoxy-2-methylpyridine precursor. A potential route to this intermediate could start from 3-chloro-5-methylpyridine via N-oxidation, followed by rearrangement and nucleophilic substitution with methoxide.

Caption: Workflow for the synthesis of this compound via Pathway C.

Experimental Protocol (Pathway C):

-

Oxidation: In a round-bottom flask, suspend 3-chloro-5-methoxy-2-methylpyridine (1.0 equivalent) in water. Heat the mixture to 80-90 °C and add potassium permanganate (KMnO₄) (3-4 equivalents) portion-wise over several hours.

-

Work-up: After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide precipitate.

-

Isolation and Purification: Wash the filter cake with hot water. Combine the filtrates and acidify to a pH of 3-4 with concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

Comparison of Synthetic Pathways

The choice of the most suitable synthetic pathway will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the available laboratory equipment.

| Parameter | Pathway A (Lithiation) | Pathway B (Chlorination) | Pathway C (Oxidation) |

| Starting Material | 3-Chloro-5-methoxypyridine | 5-Methoxypicolinic acid | 3-Chloro-5-methylpyridine |

| Availability/Cost of SM | Commercially available, relatively high cost. | Commercially available as hydrochloride, moderate cost.[2][3] | Commercially available, moderate cost.[4] |

| Number of Steps | 1-2 steps | 1 step | 2+ steps (including precursor synthesis) |

| Key Challenges | Handling of organolithium reagents (air/moisture sensitive, low temperatures) | Poor regioselectivity, difficult purification | Synthesis of the 2-methyl precursor, handling of strong oxidizing agents |

| Expected Yield | Moderate to Good | Low to Moderate (for desired isomer) | Moderate |

| Scalability | Challenging due to cryogenic conditions | Potentially scalable if regioselectivity can be controlled | Good |

| Overall Assessment | Most direct and regioselective, but requires specialized techniques. | Simple in concept, but likely to be unselective and low-yielding. | A viable alternative if the precursor can be synthesized efficiently. |

Conclusion

This technical guide has outlined three plausible synthetic pathways for the preparation of this compound. Pathway A, utilizing directed ortho-metalation and carboxylation, appears to be the most promising route in terms of regioselectivity and efficiency, although it requires expertise in handling air-sensitive reagents at low temperatures. Pathway C offers a more classical approach that may be more amenable to large-scale synthesis, provided an efficient route to the 2-methyl precursor can be established. Pathway B is the most straightforward on paper but is likely to be hampered by poor regioselectivity, making it less practical for producing the pure target compound. The selection of the optimal route will ultimately be guided by the specific requirements and constraints of the research or development program. Further process optimization and development would be necessary to translate these laboratory-scale procedures into robust and scalable manufacturing processes.

References

-

AbacipharmTech. (n.d.). 3-Chloro-2-methoxy-5-methylpyridine. Retrieved from [Link]

-

Alchemist Chemical. (n.d.). 3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- U.S. Patent 2,109,954. (1938). Oxidation of alkyl pyridines and alkyl quinolines.

- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.

- European Patent 0035925B1. (1983).

-

ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent transmetalation. Retrieved from [Link]

-

MDPI. (2017). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]

- Lateral Lithiation Reactions Promoted by Hetero

-

Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.

-

ARKAT USA. (n.d.). Synthesis of aryl-2-propionic acids by electrocarboxylation of methyl aryl bromides. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 37742-90-8|5-Methoxypicolinic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Chloro-5-methoxypicolinic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Chloro-5-methoxypicolinic acid (CAS RN: 128073-09-6), a key heterocyclic building block in medicinal and agrochemical research. While experimentally-derived spectra for this specific compound are not widely available in the public domain, this document serves as a practical whitepaper for researchers, outlining the expected spectroscopic data based on established principles and data from analogous structures. Furthermore, it details robust, field-proven methodologies for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, enabling researchers to confidently validate the structure and purity of their synthesized or acquired material.

Introduction: The Structural Significance of this compound

This compound belongs to a class of substituted pyridine carboxylic acids that are of significant interest in drug discovery and development. The unique electronic and steric properties imparted by the chloro, methoxy, and carboxylic acid substituents on the pyridine ring make it a versatile scaffold for the synthesis of novel bioactive molecules. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research program, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will delve into the three primary spectroscopic techniques used for the characterization of small organic molecules: NMR, IR, and MS.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles, as well as by comparison to structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Insights |

| ¹H | Aromatic H (C4-H) | ~7.5 - 7.8 | Doublet (d) | The proton at C4 is expected to be a doublet due to coupling with the proton at C6. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent chlorine atom. |

| ¹H | Aromatic H (C6-H) | ~8.1 - 8.4 | Doublet (d) | The proton at C6 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with the C4 proton. |

| ¹H | Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | Methoxy groups on aromatic rings typically appear as a singlet in this region. |

| ¹H | Carboxylic Acid (-COOH) | >10 | Broad Singlet (br s) | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet, which may exchange with residual water in the NMR solvent. |

| ¹³C | Carbonyl (C=O) | ~165 - 170 | Singlet | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ¹³C | Aromatic C (C2) | ~148 - 152 | Singlet | The carbon bearing the carboxylic acid group is influenced by the nitrogen atom and the carboxylic acid substituent. |

| ¹³C | Aromatic C (C3) | ~130 - 135 | Singlet | The carbon attached to the chlorine atom will be deshielded. |

| ¹³C | Aromatic C (C4) | ~120 - 125 | Singlet | This carbon is expected to be influenced by the adjacent chlorine and methoxy groups. |

| ¹³C | Aromatic C (C5) | ~155 - 160 | Singlet | The carbon bearing the electron-donating methoxy group will be significantly deshielded. |

| ¹³C | Aromatic C (C6) | ~145 - 150 | Singlet | The carbon adjacent to the nitrogen atom is deshielded. |

| ¹³C | Methoxy (-OCH₃) | ~55 - 60 | Singlet | The carbon of the methoxy group typically appears in this range. |

Table 2: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | A very broad and characteristic absorption due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[1][2][3] |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C=O (Carboxylic Acid) | 1700-1730 | Strong, Sharp | A strong and sharp absorption characteristic of the carbonyl stretch of an aromatic carboxylic acid.[1][2] |

| C=C, C=N (Aromatic Ring) | 1400-1600 | Medium to Strong | A series of bands corresponding to the stretching vibrations of the pyridine ring. |

| C-O (Methoxy) | 1200-1300 (asymmetric) & 1000-1100 (symmetric) | Strong | Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage. |

| C-Cl | 700-800 | Medium | Stretching vibration of the carbon-chlorine bond. |

Table 3: Predicted Mass Spectrometry Fragmentation

| Ionization Mode | m/z (expected) | Fragment | Description |

| ESI+ | 188.0160 | [M+H]⁺ | Protonated molecular ion. The exact mass will confirm the elemental composition. |

| ESI+ | 170.0055 | [M+H-H₂O]⁺ | Loss of water from the carboxylic acid group. |

| ESI+ | 144.0265 | [M+H-CO₂]⁺ | Decarboxylation of the protonated molecule. |

| ESI+ | 157.9854 | [M+H-CH₃O]⁺ | Loss of the methoxy radical. |

| ESI- | 185.9990 | [M-H]⁻ | Deprotonated molecular ion. |

| ESI- | 142.0088 | [M-H-CO₂]⁻ | Decarboxylation of the deprotonated molecule. |

Experimental Protocols for Spectroscopic Analysis

The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound. These protocols are designed to be self-validating, with built-in checks and considerations to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Caption: Workflow for FT-IR analysis using an ATR accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, water vapor) or instrumental artifacts.

-

Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known characteristic frequencies of functional groups to confirm the presence of the carboxylic acid, methoxy group, aromatic ring, and carbon-chlorine bond. [2][3][4]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can offer further structural insights.

Caption: Workflow for ESI-MS analysis via direct infusion.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

For positive ion mode analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system containing 0.1% formic acid (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to promote protonation.

-

For negative ion mode analysis, dilute to a similar concentration in a solvent system containing a small amount of a weak base like ammonium hydroxide to facilitate deprotonation.

-

-

Data Acquisition (Direct Infusion Electrospray Ionization):

-

Set up the mass spectrometer with the ESI source.

-

Infuse the prepared sample solution directly into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump. [5][6][7] * Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ and [M-H]⁻, respectively).

-

Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. [8][9][10]

-

-

Data Analysis:

-

In the full scan spectrum, identify the peak corresponding to the molecular weight of the compound (187.58 g/mol ) plus or minus a proton.

-

If using a high-resolution mass spectrometer, the exact mass of the molecular ion can be used to confirm the elemental formula (C₇H₆ClNO₃).

-

Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure. For example, look for neutral losses corresponding to CO₂, H₂O, and the methoxy group. [11][12][13]

-

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide provides a comprehensive framework for understanding the expected NMR, IR, and MS data, as well as detailed protocols for their acquisition and interpretation. By following these methodologies, researchers can ensure the structural integrity of their material, thereby building a solid foundation for their subsequent scientific investigations. The combination of predicted data and robust experimental procedures presented herein offers a complete and authoritative resource for scientists working with this important chemical entity.

References

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available from: [Link]

-

Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. Available from: [Link]

- Weissberg, A., & Dagan, S. (2011). Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. Journal of the American Society for Mass Spectrometry, 22(10), 1749-1763.

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. Available from: [Link]

-

University of California, Davis. IR: carboxylic acids. Available from: [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... Available from: [Link]

- Alex, A. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available from: [Link]

-

Yang, Y., & Ho, C. T. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(10), 1436–1443. Available from: [Link]

-

Badjagbo, K., & Guenat, C. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(5), 771–806. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Available from: [Link]

- Shorygin, P. P., & Lopatin, B. V. (1967). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Optics and Spectroscopy, 23(3), 213-215.

-

Asian Journal of Chemistry. Infrared Spectral Studies of Some Substituted Pyridines. Available from: [Link]

-

LibreTexts Chemistry. 12.7: Interpreting Infrared Spectra. Available from: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

- Prasain, J. K. (2012). Ion fragmentation of small molecules in mass spectrometry.

-

Clark, J. (2000). INTERPRETING INFRA-RED SPECTRA. Chemguide. Available from: [Link]

-

University of Wisconsin-Madison Biotechnology Center. Electrospray Direct Injection. Available from: [Link]

- King, F. L. (2002). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. West Virginia University.

-

University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]

- Versace, F., Déglon, J., Mangin, P., & Staub, C. (2014). Application of direct-infusion ESI–MS/MS for toxicological screening. Bioanalysis, 6(15), 2043-2055.

- Yan, B. (1998). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Combinatorial Chemistry & High Throughput Screening, 1(4), 215-229.

- Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.

- Catharino, R. R., Haddad, R., & Eberlin, M. N. (2008). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods, 1(1), 74-79.

-

TheElkchemist. (2022, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Available from: [Link]

-

Versace, F., Déglon, J., Mangin, P., & Staub, C. (2014). Application of direct-infusion ESI-MS/MS for toxicological screening. Bioanalysis, 6(15), 2043–2055. Available from: [Link]

- Long, D. A., & Murfin, F. S. (1954). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Transactions of the Faraday Society, 50, 1149-1158.

- Katcka, M., & Urbański, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-352.

-

Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

-

ResearchGate. Resulting mass spectra from direct infusion electrospray ionization.... Available from: [Link]

-

University of Wisconsin-La Crosse. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

NIST. Picolinic acid, TMS derivative. Available from: [Link]

-

LibreTexts Chemistry. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University of Missouri–St. Louis. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Available from: [Link]

-

UseScience. Acquisition of 1H and 13C NMR spectra of soluble samples with a 500 MHz NMR spectrometer. Available from: [Link]

-

LibreTexts Chemistry. 4.2: IR Spectroscopy. Available from: [Link]

-

MassBank. Picolinic acid; LC-ESI-ITFT; MS2; CE: 10; [M+H]+. Available from: [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PubChem. Methyl 6-chloro-3-methoxypicolinate. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789–805. Available from: [Link]

-

International Society for Magnetic Resonance in Medicine. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Available from: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Application of direct-infusion ESI-MS/MS for toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Acidity and pKa of 3-Chloro-5-methoxypicolinic Acid

Abstract

This technical guide provides a comprehensive analysis of the acidity and predicted pKa values of 3-Chloro-5-methoxypicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal and agrochemical research. We dissect the underlying physicochemical principles governing its ionization behavior, focusing on the competing electronic effects of the chloro and methoxy substituents. This document furnishes researchers, scientists, and drug development professionals with a robust theoretical framework, alongside detailed, field-proven experimental and computational protocols for the empirical determination and theoretical prediction of its acid dissociation constants.

Introduction: The Physicochemical Significance of Picolinic Acids

Picolinic acid (2-pyridinecarboxylic acid) is a derivative of pyridine and an isomer of nicotinic and isonicotinic acids.[1] It serves as a fundamental scaffold in the synthesis of complex molecules for pharmaceutical and agricultural applications.[2] The acidity of picolinic acid derivatives, quantified by the acid dissociation constant (pKa), is a critical parameter that dictates molecular behavior in physiological and environmental systems. It influences solubility, membrane permeability, receptor-binding interactions, and metabolic stability—all pivotal factors in drug discovery and development.

The pKa value of the parent picolinic acid is approximately 5.4 for the pyridine nitrogen and around 1.0 for the carboxylic acid group.[2][3][4] The unique structure of this compound, featuring both an electron-withdrawing and an electron-donating group, presents a compelling case study in the modulation of molecular acidity. Understanding these substituent effects is paramount for rationally designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 128073-09-6 | [5] |

| Molecular Formula | C₇H₆ClNO₃ | [5] |

| Molecular Weight | 187.58 g/mol | Calculated |

| Canonical SMILES | COC1=CC(=C(N=C1)C(=O)O)Cl | PubChem |

| Class | Picolinic Acid Derivative |[2] |

Theoretical Framework: Decoding Substituent Effects on Acidity

The acidity of this compound is defined by two primary ionization equilibria: the deprotonation of the carboxylic acid group (pKa₁) and the deprotonation of the protonated pyridine nitrogen (pKa₂). These values are profoundly influenced by the electronic landscape of the pyridine ring, which is modulated by its substituents.

-

The Chloro Group (3-position): As a halogen, chlorine exerts a powerful electron-withdrawing inductive effect (-I).[6] Positioned meta to the nitrogen and ortho to the carboxylic acid, it effectively pulls electron density away from the ring and the carboxylate group. This stabilizes the carboxylate anion (the conjugate base), thereby increasing the acidity of the carboxylic acid and lowering its pKa₁ value compared to the parent picolinic acid.[2][7]

-

The Methoxy Group (5-position): The methoxy group exhibits a dual electronic nature.[2] It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. However, it possesses a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom, which can be delocalized into the pyridine ring.[8] In most aromatic systems, the resonance effect is dominant.[8] This donation of electron density increases the basicity of the pyridine nitrogen (raising pKa₂) and destabilizes the carboxylate anion, which tends to decrease the acidity of the carboxylic acid (raising pKa₁).[2]

The final pKa values represent a finely-tuned balance of these opposing electronic forces.

Table 2: Predicted Net Electronic Effects on pKa Values

| Ionizable Group | Substituent | Position | Inductive Effect | Resonance Effect | Net Impact on Acidity | Predicted pKa Shift |

|---|---|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Chloro | 3 | Strong (-I) | Weak (-M) | Increase | pKa₁ Lowered |

| Methoxy | 5 | Weak (-I) | Strong (+M) | Decrease | pKa₁ Raised | |

| Pyridine Nitrogen (-N=) | Chloro | 3 | Strong (-I) | Weak (-M) | Decrease Basicity | pKa₂ Lowered |

| | Methoxy | 5 | Weak (-I) | Strong (+M) | Increase Basicity | pKa₂ Raised |

Dissociation Equilibria

The stepwise dissociation of the fully protonated form of this compound can be visualized as follows, highlighting the two distinct pKa values.

Figure 1: Stepwise dissociation pathway for this compound.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The resulting titration curve allows for the precise identification of equivalence points and pKa values.

Self-Validating Protocol

This protocol is designed to be self-validating by incorporating system calibration and control standards.

Materials & Reagents:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Certified pH buffers (e.g., pH 4.01, 7.00, 10.01)

-

High-purity deionized water, degassed to remove CO₂

-

Calibrated pH meter and electrode

-

Calibrated automatic burette or Class A manual burette

-

Stir plate and stir bar

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using the certified buffers at the experimental temperature. Ensure the slope is between 95-105%.

-

Analyte Preparation: Accurately weigh approximately 0.01 moles of this compound and dissolve it in ~50 mL of deionized water. Add KCl to achieve a constant ionic strength (e.g., 0.1 M).

-

Initial Acidification: To determine both pKa values in a single titration, add a known excess of 0.1 M HCl to the analyte solution to ensure both the carboxylic acid and the pyridine nitrogen are fully protonated.

-

Titration Setup: Place the beaker on the stir plate, immerse the pH electrode and the burette tip, ensuring they do not touch the beaker walls or bottom. Begin gentle stirring.

-

Titration Execution: Begin titrating with the standardized 0.1 M NaOH solution. Record the pH and the volume of titrant added. Add smaller increments of titrant (e.g., 0.05 mL) in regions where the pH changes rapidly (near the equivalence points).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The peaks of the first derivative plot correspond to the equivalence points.

-

The pKa values are determined at the half-equivalence points. pKa₁ is the pH at the midpoint between the start and the first equivalence point. pKa₂ is the pH at the midpoint between the first and second equivalence points.

-

Figure 2: Experimental workflow for pKa determination via potentiometric titration.

Computational Prediction of pKa

Quantum mechanical calculations provide a powerful in-silico alternative or complement to experimental pKa determination. By calculating the Gibbs free energy of the acid dissociation reaction, the pKa can be accurately predicted.

Protocol for DFT-Based pKa Prediction

This workflow utilizes Density Functional Theory (DFT) with a continuum solvent model.

Software & Models:

-

Quantum chemistry software (e.g., Gaussian, ORCA)

-

Molecular visualization software (e.g., Avogadro, GaussView)

-

Level of Theory: B3LYP functional

-

Basis Set: 6-31+G(d,p) or higher

-

Solvent Model: Polarizable Continuum Model (PCM) for water

Step-by-Step Methodology:

-

Structure Preparation: Build the 3D structures for all relevant species: the protonated acid (AH₂⁺), the zwitterion (AH), and the deprotonated anion (A⁻).

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for all species in the gas phase. Confirm that there are no imaginary frequencies, indicating a true energy minimum.

-

Aqueous-Phase Energy Calculation: Using the gas-phase optimized geometries, perform single-point energy calculations for each species in the aqueous phase using the PCM. This yields the solvated Gibbs free energy (G_aq).

-

pKa Calculation via Thermodynamic Cycle:

-

Calculate the Gibbs free energy change for the dissociation reaction in solution:

-

ΔG_diss,₁ = G_aq(AH) + G_aq(H⁺) - G_aq(AH₂⁺)

-

ΔG_diss,₂ = G_aq(A⁻) + G_aq(H⁺) - G_aq(AH)

-

-

The Gibbs free energy of the solvated proton, G_aq(H⁺), is a well-established literature value (e.g., -270.3 kcal/mol).

-

Convert the free energy change to a pKa value using the equation:

-

pKa = ΔG_diss / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.

-

-

Figure 3: Computational workflow for DFT-based pKa prediction.

Conclusion and Implications

The acidity of this compound is a complex interplay of inductive and resonance effects from its chloro and methoxy substituents. The electron-withdrawing chloro group is expected to increase the acidity of both the carboxylic acid and the pyridinium ion. Conversely, the electron-donating methoxy group is predicted to decrease the acidity of the carboxylic acid while increasing the basicity of the pyridine nitrogen. This guide provides both the theoretical foundation to understand these effects and the practical, validated protocols to measure them accurately. For professionals in drug development and scientific research, a precise understanding and determination of the pKa of such molecules are indispensable for predicting their behavior in biological systems and for the rational design of new chemical entities with tailored physicochemical properties.

References

-

ChemBK. (2024, April 9). Picolinic acid. Retrieved from ChemBK. [Link]

-

Lookchem. (n.d.). Cas 98-98-6, Picolinic acid. Retrieved from Lookchem. [Link]

-

Drugfuture.com. (n.d.). Picolinic Acid. Retrieved from Drugfuture.com. [Link]

-

Khan Academy. (2024, July 30). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry. Retrieved from YouTube. [Link]

-

Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Picolinic Acid [drugfuture.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 128073-09-6 [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Potential biological activities of picolinic acid derivatives.

An In-depth Technical Guide to the Biological Activities of Picolinic Acid Derivatives for Drug Discovery Professionals

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid), an endogenous catabolite of the amino acid tryptophan, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its inherent ability to act as a bidentate chelating agent for a wide range of metal ions is central to its diverse biological activities.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the multifaceted pharmacological potential of picolinic acid and its derivatives. We will explore its mechanisms and applications in antimicrobial, antiviral, anticancer, immunomodulatory, and neuroprotective contexts. By synthesizing technical data with field-proven insights, this document aims to illuminate the therapeutic promise of this versatile scaffold and guide future research and development efforts.

Chapter 1: The Foundation of Picolinic Acid's Activity

Chemical Structure and Biosynthesis

Picolinic acid is an isomer of nicotinic acid, distinguished by the position of the carboxyl group at the 2-position of the pyridine ring. This specific arrangement of the nitrogen heteroatom and the carboxyl group is critical to its primary biological function: chelation.

It is synthesized in mammals via the kynurenine pathway, which accounts for over 95% of L-tryptophan metabolism.[2][3] The pathway begins with the conversion of tryptophan to kynurenine, which is further metabolized. A key intermediate, 2-amino-3-carboxymuconate semialdehyde, stands at a metabolic crossroads, leading to the formation of either the neurotoxin quinolinic acid or, through enzymatic action, picolinic acid.[2] This biosynthetic origin places picolinic acid at the heart of metabolic and inflammatory regulation.

The Core Mechanism: Metal Ion Chelation

The most defining characteristic of picolinic acid is its role as an efficient natural chelator.[1][2] The pyridine nitrogen and the carboxylate oxygen form a stable five-membered ring when coordinating with metal ions, including essential trace elements like zinc, iron, chromium, and manganese.[1][4] This property is not merely a chemical curiosity; it is the cornerstone of many of its biological effects.

-

Enhanced Bioavailability: By forming stable, neutral complexes, picolinic acid facilitates the absorption of essential minerals through the small intestine.[1][5] Zinc picolinate and chromium picolinate are common dietary supplements that leverage this mechanism to improve mineral uptake.[6][7]

-

Enzyme Modulation: Many of its antimicrobial and anticancer effects stem from its ability to bind to and sequester metal ions that are essential cofactors for enzymes crucial to pathogen or cancer cell survival and proliferation.[8][9] For example, it can inhibit zinc-requiring enzymes, arresting cell growth.[9][10]

Chapter 2: Antimicrobial and Antiviral Activities

Picolinic acid derivatives have demonstrated significant potential as antimicrobial and antiviral agents, largely by exploiting their chelating properties and their ability to interfere with fundamental pathogen life cycles.

Antibacterial and Antifungal Properties

Picolinic acid and its simple salts (sodium, potassium) exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[8][11] This activity is often pH-dependent, with increased efficacy at lower pH values.[11] Transition metal complexes of picolinic acid, such as those with zinc, copper, cobalt, and nickel, also show potent antibacterial activity, suggesting that the coordinated metal ion can influence the spectrum and potency of the antimicrobial effect.[12][13] The proposed mechanism involves the chelation of essential metal ions, thereby inhibiting key microbial enzymes.[8]

| Compound/Salt | Target Microorganism | MIC (mg/mL) | Reference |

| Picolinic Acid | S. aureus, P. aeruginosa, B. subtilis, C. albicans | 0.02 - 0.78 (at pH 5.0) | [11] |

| Sodium Picolinate | S. aureus, P. aeruginosa, B. subtilis, C. albicans | 0.19 - 3.13 (at pH 7.0) | [11] |

| Zinc Picolinate | B. subtilis, B. cereus, S. flexneri, E. coli, S. aureus | 0.5 | [12][13] |

| Copper Picolinate | M. luteus, S. marcescens | 0.5 | [12][13] |

| Nickel Picolinate | M. luteus, B. subtilis, K. pneumoniae | 0.5 | [12][13] |

A Novel Strategy Against Antibiotic Resistance

Derivatives of picolinic acid are being investigated to combat antibiotic resistance. Specifically, 2,6-dipicolinic acid derivatives have been identified as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics.[14] These inhibitors function by forming a stable ternary complex with the zinc ions in the enzyme's active site, effectively neutralizing its activity and restoring the efficacy of antibiotics like imipenem against resistant bacteria.[14]

Broad-Spectrum Antiviral Activity

Recent studies have highlighted picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and Influenza A virus (IAV).[3] Its mechanism of action is not pathogen-specific but targets a fundamental process of viral entry: membrane fusion.[3] Picolinic acid compromises the integrity of the viral membrane, inhibits virus-cellular membrane fusion, and interferes with endocytic trafficking, thereby preventing the virus from delivering its genetic material into the host cell.[3] This multi-pronged attack on a common viral entry pathway makes it a promising candidate for development as a broad-spectrum antiviral.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The causality behind this experimental choice is to quantitatively determine the lowest concentration of a picolinic acid derivative that prevents visible growth of a microorganism, providing a standardized measure of its antimicrobial potency.

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound (e.g., from 5 mg/mL down to 0.01 mg/mL) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.

Chapter 3: Anticancer and Anti-proliferative Effects

Picolinic acid and its synthetic derivatives have shown considerable antitumor activity through various mechanisms, highlighting their potential in oncology.[15][16]

Multifaceted Mechanisms of Action

The anticancer effects of picolinic acid derivatives are not limited to a single pathway. They have been shown to:

-

Induce Apoptosis: A novel picolinic acid derivative was found to induce apoptosis in human non-small cell lung cancer cells (A549) by triggering endoplasmic reticulum (ER) stress.[15] This demonstrates a cancer cell-specific cytotoxic effect, as it did not impact non-cancerous cells.[15]

-

Arrest the Cell Cycle: Picolinic acid can selectively arrest transformed cells in various phases of the cell cycle (G1, G2), while normal cells are reversibly arrested in G1, revealing a fundamental difference in growth control that can be exploited therapeutically.[9]

-

Modulate Signaling Pathways: Preclinical anti-tumor activity has been linked to the modulation of key cancer-related pathways such as NOTCH and WNT.[17]

-

Inhibit Angiogenesis: Some derivatives possess anti-angiogenic effects, which can restrict blood flow to tumors.[9][18]

Case Study: A Derivative for Non-Small Cell Lung Cancer

In a study exploring thirteen new picolinic acid derivatives, one compound (referred to as "compound 5") demonstrated selective cytotoxicity against A549 lung cancer cells with a GI50 of 99.93 µM.[15] This effect was mediated by the induction of apoptosis. Importantly, the compound showed no toxicity towards non-tumorigenic cells, indicating a favorable therapeutic window.[15] Molecular docking studies suggested that these derivatives could bind to the EGFR kinase domain, a common target in lung cancer therapy.[15]

| Compound | Cell Line | Activity | Value | Reference |

| Compound 5 | A549 (Lung Cancer) | GI50 | 35.1 µg/mL (99.93 µM) | [15] |

| Compound 5 | MCF-7 (Breast Cancer) | No significant activity | > 50 µg/mL | [15] |

| fac-[Re(Pico)(CO)3(H2O)] | Vero (Healthy Mammalian) | LC50 | 9.0 µg/mL | [17][19] |

| fac-[Re(Pico)(CO)3(H2O)] | HeLa (Cervical Carcinoma) | LC50 | 15.8 µg/mL | [17][19] |

| fac-[Re(Pico)(CO)3(H2O)] | A549 (Lung Cancer) | LC50 | 20.9 µg/mL | [17][19] |

Experimental Protocol: Assessment of Cytotoxicity using MTT Assay

This protocol is chosen to provide a reliable, colorimetric assessment of a compound's ability to reduce cell viability, which is a primary indicator of cytotoxic or anti-proliferative activity.

-

Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the picolinic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 2-4 hours to allow viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Chapter 4: Immunomodulatory Functions

As a product of the tryptophan-kynurenine pathway, a central route of immune regulation, picolinic acid exhibits complex and sometimes opposing immunomodulatory effects.[20][21]

A Dichotomy in Immune Response

Picolinic acid's role in immunity is context-dependent, capable of both immunosuppressive and pro-inflammatory actions.

-

Immunosuppression of T-Cells: It can suppress the proliferation and metabolic activity of activated CD4+ T cells without affecting their viability.[20] This effect is mediated by the inhibition of c-Myc activation, a key transcription factor for cell cycle progression and metabolism.[20]

-

Activation of Macrophages: Conversely, picolinic acid is an activator of macrophage effector functions.[3] It stimulates the production and release of pro-inflammatory chemokines, such as Macrophage Inflammatory Protein-1α (MIP-1α), which are crucial for recruiting other immune cells to sites of inflammation.[3][22]

This dual functionality suggests that picolinic acid derivatives could be developed either as immunosuppressants for autoimmune diseases or as adjuvants to enhance immune responses in vaccines or cancer immunotherapy.

Chapter 5: Neuroprotective and Neurological Activities

The presence of picolinic acid in the central nervous system as a tryptophan metabolite points to its involvement in neurological function. Research has primarily focused on its neuroprotective and anticonvulsant properties.

Antagonism of Quinolinic Acid Neurotoxicity

Quinolinic acid, another metabolite in the kynurenine pathway, is a known neurotoxin implicated in neurodegenerative diseases. Picolinic acid has been shown to effectively protect against quinolinic acid-induced neurotoxicity.[23] It can prevent the depletion of NADPH diaphorase-containing neurons in the rat striatum and protect cholinergic neurons without being neurotoxic itself.[23][24] This suggests that the balance between these two tryptophan metabolites may be critical for maintaining neuronal health.[23]

Potential as Anticonvulsant Agents

Researchers have synthesized and evaluated derivatives of picolinic acid for anticonvulsant activity. Picolinic acid 2-fluorobenzylamide, for instance, was identified as a potent anticonvulsant in screening programs, suggesting that the picolinate scaffold is a promising starting point for the development of new antiepileptic drugs.[25][26]

Chapter 6: Synthesis and Drug Development Considerations

The development of picolinic acid derivatives as therapeutic agents relies on versatile synthetic methodologies and a clear understanding of structure-activity relationships (SAR).

Synthetic Strategies

Picolinic acid serves as a versatile starting material for a wide range of derivatives.[27] Common synthetic routes involve:

-

Esterification/Amidation: The carboxylic acid group can be readily converted to esters or amides to modify physicochemical properties and biological activity.[15][27][28]

-

Ring Substitution: The pyridine ring can be functionalized through various reactions, allowing for the introduction of different substituents to probe SAR.[4][29]

-

Multi-component Reactions: Efficient methods have been developed for the synthesis of complex picolinates using multi-component reactions, often facilitated by novel catalysts.[29][30]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc Picolinate: A Highly Bioavailable Form of Zinc [blog.priceplow.com]

- 6. doublewoodsupplements.com [doublewoodsupplements.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]

- 10. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. scihub.org [scihub.org]

- 13. researchgate.net [researchgate.net]

- 14. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 16. public.pensoft.net [public.pensoft.net]

- 17. researchgate.net [researchgate.net]

- 18. ijirt.org [ijirt.org]

- 19. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Picolinic Acid, a Tryptophan Oxidation Product, does not Impact Bone Mineral Density but Increases Marrow Adiposity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. bio-conferences.org [bio-conferences.org]

- 29. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

The Untapped Potential of 3-Chloro-5-methoxypicolinic Acid: A Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous blockbuster drugs. Within this privileged class of heterocycles, substituted picolinic acids offer a particularly versatile framework for engaging with biological targets. This guide delves into the untapped potential of a specific, yet underexplored, scaffold: 3-chloro-5-methoxypicolinic acid . We will dissect its chemical properties, explore synthetic routes for its derivatization, and, by drawing parallels with closely related structures, project its promising future in the development of novel therapeutics for oncology, inflammation, and beyond. This document serves as a technical resource and a call to action for researchers to explore the rich chemical space this scaffold unlocks.

Introduction: The Allure of the Substituted Picolinic Acid Scaffold

Picolinic acid, or pyridine-2-carboxylic acid, is a bidentate chelating agent and a catabolite of the amino acid tryptophan.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their ability to act as versatile building blocks in the synthesis of a wide array of biologically active molecules.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability, all of which are critical for optimizing drug-like characteristics.

The this compound core, in particular, presents a compelling combination of features:

-

The 3-Chloro Substituent: This electron-withdrawing group can significantly influence the acidity of the carboxylic acid, potentially enhancing interactions with target proteins.[3] Furthermore, the chlorine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.

-

The 5-Methoxy Substituent: As an electron-donating group, the methoxy moiety can modulate the electronic properties of the pyridine ring and influence the molecule's conformation.[3] It can also serve as a key interaction point within a protein binding pocket.

-

The Picolinic Acid Moiety: The carboxylic acid at the 2-position, along with the pyridine nitrogen, forms a bidentate chelation site, which can be crucial for interacting with metalloenzymes.[4] The carboxylic acid can also be readily converted to a variety of amides and esters, opening up vast possibilities for library synthesis.

While direct biological data for this compound itself is not extensively documented in the public domain, its structural motifs are present in a range of bioactive molecules, highlighting its potential as a "privileged" scaffold.[2][3]

Physicochemical Properties and Reactivity

The reactivity of the this compound scaffold is governed by the interplay of its substituents. The electron-withdrawing nature of the chlorine at the 3-position and the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution, while also providing a site for palladium-catalyzed cross-coupling reactions. Conversely, the electron-donating methoxy group at the 5-position can influence the regioselectivity of these reactions.[3]

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Data calculated using computational models.

The carboxylic acid group is the most reactive site for derivatization, readily undergoing esterification and amidation reactions to generate a diverse library of analogs.

Synthetic Pathways and Derivatization Strategies

The synthesis of the this compound core can be achieved through multi-step sequences starting from commercially available pyridines. A common strategy involves the oxidation of a substituted picoline, followed by halogenation and methoxylation.

Core Synthesis Workflow

A potential synthetic route to the core scaffold is outlined below. This workflow is a composite of established pyridine chemistry principles.

Key Derivatization Reactions

The true value of this scaffold lies in its potential for diversification. Two key reaction types are paramount for generating libraries of derivatives for biological screening: amide bond formation and palladium-catalyzed cross-coupling .

The carboxylic acid functionality is a versatile handle for creating a wide array of amides. Standard peptide coupling reagents such as HATU, HOBt, or EDC can be employed to couple the picolinic acid with a diverse range of primary and secondary amines.

Experimental Protocol: General Procedure for Amide Synthesis

-

Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

The chlorine atom at the 3-position is a suitable handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This is a powerful strategy for exploring structure-activity relationships by modifying the steric and electronic properties of this region of the molecule.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine the methyl ester of this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous phase with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Hydrolysis (if necessary): If the starting material was an ester, hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Applications in Medicinal Chemistry: A Landscape of Opportunity

While clinical candidates directly derived from this compound are yet to emerge, the broader class of substituted picolinic acids has shown significant promise in various therapeutic areas. By examining these related examples, we can infer the potential applications of our target scaffold.

Oncology: A Promising Frontier

Substituted pyridine and quinoline cores are prevalent in oncology drug discovery. For instance, a patent for PRMT5 inhibitors, a target in oncology, describes compounds containing a 2-amino-3-chloro-5-fluoroquinoline moiety, highlighting the utility of the chloro-substituted pyridine ring system in this therapeutic area.[5] The ability of the picolinic acid scaffold to be elaborated into complex, three-dimensional structures makes it an attractive starting point for the design of kinase inhibitors and other anticancer agents.

A Chinese patent describes 3-chloro-N-methyl-2-picolinamide and related compounds as potential anticancer agents, suggesting a role as VEGFR-2 inhibitors.[6] This further strengthens the case for exploring derivatives of this compound in oncology.

Inflammatory and Autoimmune Diseases

Picolinic acid derivatives have been investigated for their anti-inflammatory properties.[2] The ability of these compounds to chelate metal ions is thought to play a role in their biological activity, as metalloproteinases are key mediators of inflammation. The this compound scaffold, with its inherent chelating ability and sites for diversification, is a prime candidate for the development of novel anti-inflammatory agents.

Herbicidal Activity: A Case Study in SAR